N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride
Description
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride is a secondary amine compound featuring a pyrrolidine core substituted with a 4-methoxyphenethyl group. The dihydrochloride salt form enhances its water solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
Molecular Formula |
C13H22Cl2N2O |
|---|---|
Molecular Weight |
293.23 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-12-6-4-11(5-7-12)8-10-15-13-3-2-9-14-13;;/h4-7,13-15H,2-3,8-10H2,1H3;2*1H |
InChI Key |
FPBGNPXKDOXLIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride typically involves the reaction of 4-methoxyphenethylamine with pyrrolidine under specific conditions. One common method involves the use of reducing agents such as sodium borohydride (NaBH4) to facilitate the reaction . The reaction is usually carried out in a solvent like acetone under reflux conditions for a specified period . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound contributes to its biological activity by interacting with enantioselective proteins and other molecular targets . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences and Implications
The table below summarizes structural distinctions between the target compound and analogs identified in the evidence:
Analysis of Structural Features
Core Structure: The target compound’s pyrrolidine core is a flexible five-membered amine ring, contrasting with Thonzylamine’s rigid pyrimidine heterocycle . Pyrrolidine derivatives often exhibit enhanced conformational adaptability, which may improve binding to dynamic biological targets. 4-Amino-1-(2-methoxyphenyl)-2-pyrrolidinone contains a lactam (pyrrolidinone) ring, introducing a hydrogen-bond-accepting ketone group absent in the target compound .
In contrast, N-(4-Fluorobenzyl)pyrrolidin-2-ylmethylamine has an electron-withdrawing fluoro group, which could alter electronic properties and receptor affinity .
Salt Form: The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the mono-hydrochloride salts of Thonzylamine and the fluorobenzyl derivative. This property is advantageous for intravenous or oral formulations .
Functional Implications
- Solubility and Bioavailability : The dihydrochloride salt and ethyl linker in the target compound may improve solubility and membrane permeability relative to analogs with shorter (benzyl) or bulkier (pyrimidine) substituents.
- Receptor Binding : The methoxy group’s para positioning optimizes electronic and steric interactions with hydrophobic binding pockets, whereas ortho-substituted or fluorinated analogs may exhibit reduced affinity.
- Metabolic Stability : Pyrrolidine’s secondary amine is prone to oxidation, but the absence of heterocycles (e.g., pyrimidine in Thonzylamine) could simplify metabolic pathways .
Research Findings and Limitations
While the evidence lacks direct pharmacological or pharmacokinetic data, structural comparisons highlight critical trends:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and fluoro substituents differentially modulate electronic environments, affecting ligand-receptor interactions .
- Salt Form Impact: Dihydrochloride salts generally exhibit higher solubility than mono-salts, a key consideration for drug formulation.
- Scaffold Flexibility : Pyrrolidine’s flexibility may offer advantages over rigid scaffolds like pyrimidine in targeting conformationally dynamic proteins.
Limitations : The absence of experimental data (e.g., IC₅₀, LogP) in the evidence restricts quantitative comparisons. Further studies on receptor binding, solubility assays, and metabolic stability are warranted.
Biological Activity
N-(4-Methoxyphenethyl)pyrrolidin-2-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a pyrrolidine structure substituted with a 4-methoxyphenethyl group. The dihydrochloride salt form enhances its solubility and stability in aqueous environments, which is crucial for biological applications. Its molecular formula is C₁₂H₁₈Cl₂N, highlighting the presence of functional groups that contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to mood and anxiety disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial activity, although further research is required to establish its efficacy against specific pathogens.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in lipid metabolism, which could have implications for metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. The unique combination of the methoxyphenethyl group and the pyrrolidine structure enhances its potential as a therapeutic agent. Comparative studies with similar compounds reveal distinct biological profiles that underscore the importance of specific molecular features.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with 4-methoxyphenethyl substituent | Neuropharmacological effects, potential antimicrobial activity |
| 4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride | Piperidine ring instead of pyrrolidine | Broader range of biological activities |
| N-(4-Methoxybenzyl)pyridin-2-amine | Pyridine ring instead of pyrrolidine | Different pharmacological profile |
Case Studies
Several case studies have explored the biological activity of this compound:
- Neuropharmacology : A study investigated the effects of the compound on animal models of anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.
- Antimicrobial Screening : In vitro assays demonstrated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, warranting further exploration into its mechanism of action.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes involved in lipid metabolism showed promising results, indicating that the compound could modulate lipid profiles in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
